molecular formula C3H6Cl3O4P B046429 Desmethylmetrifonate CAS No. 684-31-1

Desmethylmetrifonate

Cat. No. B046429
CAS RN: 684-31-1
M. Wt: 243.41 g/mol
InChI Key: KFPHBRHXSUAGID-UHFFFAOYSA-N
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Description

Desmethylmetrifonate, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a nerve agent simulant. DMMP is a colorless, odorless, and highly toxic liquid that is commonly used in the synthesis of organophosphate compounds.

Scientific Research Applications

  • Transuranium Element Removal in Rats : Desferrioxamine-Bmethane sulfonate (DFOA) has been found superior to calcium diethylenetriaminepentaacetate (Ca-DTPA) in removing transuranium elements from rats. The combination of both is equally effective (Volf, Seidel, & Takada, 1977).

  • Stem Cell Research : Low concentrations of desferrioxamine can substitute for hypoxic culturing in maintaining undifferentiated stem cells, crucial for regenerative medicine (Fujisawa et al., 2018).

  • Drug Development : DesD, a potential new drug target, has been analyzed for co-factor and substrate specificity, which is vital for maximizing binding in drug development (Weaver & Hoffmann, 2020).

  • Microbial Ecology : DESS serves as an effective, inexpensive, and portable preservative for microbial community structure in microbial ecology research (Lee, Adams, & Klassen, 2018).

  • Treatment of Iron-Dependent Disorders : Desferrioxamine B (DFOB), a bacterial metabolite, has applications in treating iron-dependent hemoglobin disorders and in developing new drugs and radiometal imaging agents (Codd, Richardson-Sanchez, Telfer, & Gotsbacher, 2017).

  • Anticancer Agents : Novel 5-desmethylene analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid demonstrate potential as potent anticancer agents (Taylor, Gillespie, & Patel, 1992).

  • Bone Regeneration : Desferoxamine immobilized on a hypoxia-mimicking nanofibrous scaffold effectively promotes endogenous bone regeneration by increasing VEGF expression and reducing side effects (Yao et al., 2016).

  • Antiviral Research : Desferrioxamine effectively inhibits human cytomegalovirus replication in human foreskin fibroblasts at concentrations achievable in humans without significant adverse effects (Činátl et al., 1994).

Safety and Hazards

Desmethylmetrifonate is classified as an eye irritant and skin irritant . It has a storage class code of 11, which denotes combustible solids . The flash point is not applicable .

Mechanism of Action

Target of Action

Desmethyltrichlorfon, also known as Demethyltrichlorphon or Desmethylmetrifonate, primarily targets acetylcholinesterase , an enzyme crucial for nerve function in insects, humans, and many other animals .

Mode of Action

Desmethyltrichlorfon acts as an irreversible inhibitor of acetylcholinesterase . By binding to this enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles, glands, and central nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyltrichlorfon is the cholinergic pathway . The buildup of acetylcholine due to the inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to a range of downstream effects such as muscle contractions, glandular secretions, and potential overstimulation of the central nervous system .

Pharmacokinetics

Metabolism likely occurs in the liver, and excretion is probably through the kidneys .

Result of Action

The primary result of Desmethyltrichlorfon’s action is overstimulation of the nervous system . This can lead to symptoms such as muscle weakness, twitching, and paralysis, excessive salivation, and in severe cases, respiratory failure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Desmethyltrichlorfon. For instance, it has been found that Desmethyltrichlorfon is unstable in tap water due to various environmental factors like temperature and pH, leading to its decomposition into a more toxic substance, dichlorvos . Therefore, the environmental effects of Desmethyltrichlorfon involve the combined effects of Desmethyltrichlorfon and its degradation product .

properties

IUPAC Name

methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl3O4P/c1-10-11(8,9)2(7)3(4,5)6/h2,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPHBRHXSUAGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55869-01-7 (hydrochloride salt)
Record name Desmethyl-trichlorfon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301028614
Record name Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

684-31-1
Record name Desmethyl-trichlorfon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONODESMETHYLMETRIFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1PCK597AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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